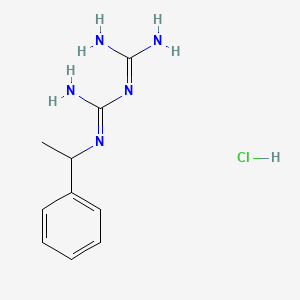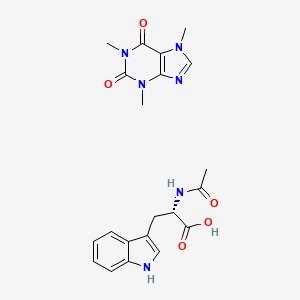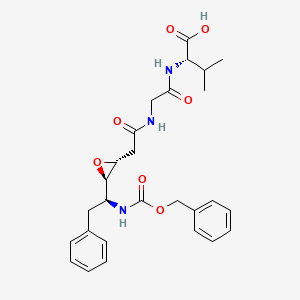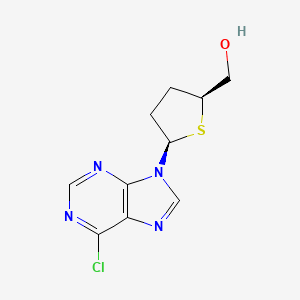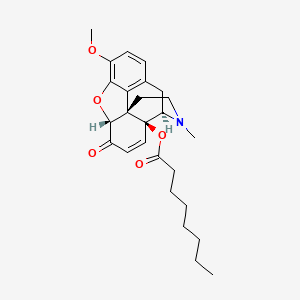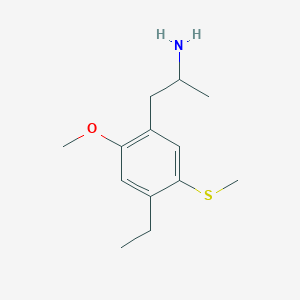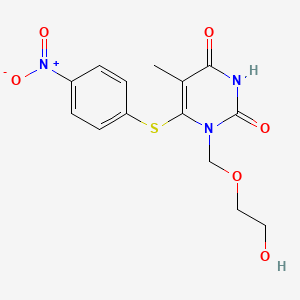
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thymine base modified with a hydroxyethoxy methyl group and a nitrophenyl thio group. These modifications impart distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine involves several steps, typically starting with the modification of the thymine base. The hydroxyethoxy methyl group is introduced through a reaction with ethylene oxide, while the nitrophenyl thio group is added via a nucleophilic substitution reaction with 4-nitrophenyl thiol. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antiviral drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. The nitrophenyl thio group can also form covalent bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of viral replication and modulation of cellular processes.
Comparison with Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine can be compared with other thymine derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that also targets DNA.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV.
Thymidine: A naturally occurring nucleoside involved in DNA synthesis. The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties not found in other thymine derivatives.
Properties
CAS No. |
125056-68-0 |
|---|---|
Molecular Formula |
C14H15N3O6S |
Molecular Weight |
353.35 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(4-nitrophenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N3O6S/c1-9-12(19)15-14(20)16(8-23-7-6-18)13(9)24-11-4-2-10(3-5-11)17(21)22/h2-5,18H,6-8H2,1H3,(H,15,19,20) |
InChI Key |
DMIJQUAVCBQQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




